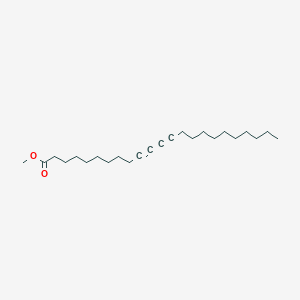

Methyl 10,12-tricosadiynoate

Übersicht

Beschreibung

Methyl 10,12-tricosadiynoate is an organic compound with the molecular formula C24H40O2. It is a methyl ester derivative of 10,12-tricosadiynoic acid. This compound is known for its unique structure, which includes two triple bonds in a long carbon chain, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 10,12-tricosadiynoate can be synthesized from 10,12-tricosadiynoic acid. The typical synthetic route involves the esterification of 10,12-tricosadiynoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction mixture is heated to reflux and stirred for about an hour. After cooling, the mixture is extracted with ether, washed with sodium bicarbonate solution and water, and then dried over magnesium sulfate. The solvent is evaporated to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or alkaline conditions to regenerate 10,12-tricosadiynoic acid.

Reaction Conditions

| Condition | Reagents | Temperature | Yield |

|---|---|---|---|

| Alkaline | KOH, H₂O | 40°C | 48% |

| Acidic | H₂SO₄, H₂O | Reflux | Not reported |

Mechanism

-

Alkaline Hydrolysis : Nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion. Protonation yields the free acid .

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Oxidation Reactions

The diacetylene moiety (C≡C-C≡C) is susceptible to oxidation, particularly at the triple bonds.

Key Observations

-

Oxidizing Agents : Ozone or potassium permanganate cleave triple bonds to form carboxylic acid derivatives.

-

Products : Oxidation yields fragments such as carboxylic acids or ketones, depending on reaction conditions.

Example Reaction

Polymerization

The conjugated triple bonds enable topochemical polymerization, forming polydiacetylenes (PDAs) with conjugated backbones.

Polymerization Conditions

| Method | Initiator | Wavelength | Polymer Structure |

|---|---|---|---|

| UV irradiation | None | 254 nm | Linear conjugated polymer |

| Thermal | None | 80–100°C | Partially crystalline |

Properties of Polydiacetylenes

-

Optical : Exhibit solvatochromism and thermochromism due to π-electron delocalization.

-

Mechanical : High tensile strength from rigid backbone alignment .

Reduction Reactions

Selective reduction of triple bonds to single or double bonds is achievable.

Hydrogenation

| Catalyst | Pressure | Product |

|---|---|---|

| Lindlar’s Pd | 1 atm H₂ | Methyl 10,12-tricosadienoate |

| Na/NH₃ | — | Partial reduction to cis-alkene |

Mechanistic Notes

-

Lindlar’s catalyst yields cis-alkenes via syn addition.

Cross-Coupling Reactions

The terminal alkynes participate in Sonogashira or Glaser couplings to form extended conjugated systems.

Sonogashira Coupling Example

Key Parameters

Functional Group Interconversion

The ester group can be transformed into other derivatives.

Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Transesterification | ROH, H⁺ | Alternate ester |

| Aminolysis | RNH₂ | Amide derivative |

| Grignard Addition | RMgX | Tertiary alcohol |

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-Diels-Alder-like cleavage.

Decomposition Pathway

Conditions

-

Temperature: >200°C.

-

Atmosphere: Inert (N₂ or Ar).

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Field | Application | Methods | Outcomes |

|---|---|---|---|

| Chemistry | Precursor for synthesizing polydiacetylene materials | Polymerization under controlled conditions | Development of materials with unique optical and electronic properties |

| Biology | Creation of biosensors | Incorporation into polymer matrices for colorimetric sensors | Enhanced detection capabilities for biological molecules and peptides |

| Medicine | Drug delivery systems and therapeutic agents | Formulation into drug carriers | Improved bioavailability and targeted delivery of therapeutic agents |

| Material Science | Smart materials that change color in response to environmental stimuli | Synthesis through electrospinning and nanoprecipitation techniques | Development of packaging materials with visual indicators for spoilage or contamination |

| Surface Science | Surface modification for enhanced properties | Techniques like chemical vapor deposition or self-assembled monolayers | Altered surface characteristics such as increased hydrophobicity or improved catalytic activity |

| Cosmetics | Improvement of texture and stability in personal care products | Formulation into lotions and creams | Enhanced product performance in terms of viscosity and application feel |

| Food Technology | Additive to modify physical properties of food products | Incorporation in minute quantities to achieve desired modifications | Improved texture and potentially extended shelf life without affecting taste or safety |

Polydiacetylene Synthesis

Methyl 10,12-tricosadiynoate serves as a precursor for polydiacetylene synthesis. Research has demonstrated that polymers made from this compound exhibit unique optical properties, making them suitable for applications in sensors and electronic devices. The polymerization process allows for the creation of materials that can change color in response to environmental stimuli, which is valuable in smart packaging solutions.

Biosensor Development

In a study focused on biosensing applications, this compound was incorporated into polymer matrices to create colorimetric sensors. These sensors effectively detect microbial peptides, contributing to advancements in food safety and pharmaceutical analysis. The incorporation of the compound enhances the sensitivity and specificity of these biosensors.

Drug Delivery Systems

Research indicates that this compound can be utilized in developing drug delivery systems. Its ability to form stable micelles allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability. In vivo studies have shown promising results regarding its effectiveness in delivering drugs to targeted tissues.

Surface Modification

The compound has been studied for its ability to modify surfaces through self-assembled monolayers. This application is particularly relevant in creating surfaces with enhanced hydrophobic properties, which can be beneficial in various industrial applications including coatings that resist water and contaminants.

Wirkmechanismus

The mechanism of action of methyl 10,12-tricosadiynoate largely depends on its application. In the context of polydiacetylene formation, the compound undergoes polymerization upon exposure to UV light, leading to a conjugated polymer with distinct color properties. This polymerization involves the alignment of the triple bonds in a head-to-tail fashion, resulting in a highly ordered structure.

Vergleich Mit ähnlichen Verbindungen

10,12-Tricosadiynoic acid: The parent acid of methyl 10,12-tricosadiynoate, sharing similar structural features but differing in the functional group.

10,12-Pentacosadiynoic acid: Another long-chain diynoic acid with similar properties but a longer carbon chain.

9,12-Octadecadiynoic acid: A shorter-chain diynoic acid with similar reactivity but different physical properties.

Uniqueness: this compound is unique due to its specific chain length and the presence of two triple bonds, which confer distinct chemical and physical properties. Its ability to form polydiacetylene polymers with colorimetric properties makes it particularly valuable in sensor applications .

Biologische Aktivität

Methyl 10,12-tricosadiynoate, also known as 10,12-tricosadiynoic acid methyl ester, is a compound that has garnered attention due to its biological activities, particularly as a selective inhibitor of acyl-CoA oxidase-1 (ACOX1). This article delves into the compound's mechanisms of action, biological effects, and potential applications in metabolic disease research.

- Molecular Formula : C23H38O2

- Molecular Weight : 346.547 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Melting Point : 56-60 °C

- Boiling Point : 498.8 ± 28.0 °C at 760 mmHg

- CAS Number : 66990-30-5

This compound functions primarily as a potent and selective inhibitor of ACOX1, an enzyme involved in fatty acid oxidation. The inhibition mechanism is characterized by:

- Irreversible Inhibition : The compound forms a stable complex with ACOX1, leading to a significant reduction in enzyme activity.

- Kinetic Parameters : The kinetic parameters for inhibition have been reported as and , demonstrating its high affinity for the target enzyme .

Metabolic Impact

Research indicates that this compound can improve mitochondrial lipid metabolism and reactive oxygen species (ROS) management. These effects are particularly relevant in the context of obesity and metabolic diseases induced by high-fat diets. The compound's ability to modulate lipid metabolism suggests potential therapeutic applications in treating conditions like obesity-related insulin resistance .

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of ACOX1 Activity :

- Effects on Metabolic Diseases :

Research Findings Summary

Safety and Handling

While this compound exhibits significant biological activity, safety precautions are necessary when handling the compound:

Eigenschaften

IUPAC Name |

methyl tricosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHUUTOAKXXTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433478 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145609-79-6 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.